8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic molecule featuring a fused pyrimido[2,1-b][1,3]thiazine core. This structure is characterized by a bicyclic system combining pyrimidine and thiazine rings, with a ketone group at position 6 and a carboxamide substituent at position 2. The tert-butyl group at position 8 enhances steric bulk and lipophilicity, while the 3-fluoro-4-methylphenyl moiety at the carboxamide nitrogen introduces electron-withdrawing and hydrophobic properties. Such structural features are critical for modulating solubility, metabolic stability, and target binding in medicinal chemistry applications .
Synthetic routes for analogous pyrimido-thiazine derivatives often involve multi-component reactions or stepwise functionalization. For example, trifluoroacetic acid and ethanol have been used as catalysts and solvents in the synthesis of pyrimido-oxazine derivatives, suggesting similar conditions may apply to this compound . Structural characterization typically employs X-ray crystallography (e.g., SHELX and SIR97 ) and spectroscopic methods (NMR, IR), with computational tools like ORTEP-3 aiding in visualizing ring puckering and conformational dynamics .
Properties
IUPAC Name |
8-tert-butyl-N-(3-fluoro-4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-11-5-6-13(7-14(11)20)21-17(25)12-9-23-16(24)8-15(19(2,3)4)22-18(23)26-10-12/h5-8,12H,9-10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMCVUCSKUQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound notable for its diverse biological activities. This compound features a unique structural framework combining pyrimidine and thiazine derivatives, which are known for their pharmacological potential. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.5 g/mol. The structure includes various functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1421524-77-7 |
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antimicrobial Activity: The thiazine and pyrimidine cores are often linked to antimicrobial effects.
- Antitumor Activity: Structural analogs have shown promise in inhibiting tumor growth.
- Inhibitory Effects on Enzymes: Compounds in this class may inhibit cyclooxygenase (COX) enzymes which are involved in inflammatory processes.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies suggest that the compound may interact with specific biological targets through:
- Hydrogen Bonding: The carboxamide group can form hydrogen bonds with target proteins.
- Lipophilicity: The tert-butyl group enhances membrane permeability, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds. For instance:
- Antimicrobial Studies: A series of thiazine derivatives were tested for antibacterial activity against various strains of bacteria. Results indicated significant inhibition rates comparable to standard antibiotics.
- Antitumor Efficacy: In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- COX Inhibition: Structural analogs were evaluated for COX inhibitory activity, with some exhibiting selectivity toward COX-II over COX-I, indicating potential anti-inflammatory applications.
Comparative Analysis with Similar Compounds
To highlight the unique aspects of This compound , a comparison with structurally related compounds reveals variations in their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-2-thioxo-1,2-dihydropyrimidin-4(1H)-one | Pyrimidine core with thioxo group | Antimicrobial |
| 5-Fluoro-2-methylbenzothiazole | Fluorinated aromatic system | Antitumor |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 3-fluoro group on the phenyl ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Conformational Rigidity : The pyrimido-thiazine core exhibits less puckering than diazaspiro systems, as quantified by Cremer-Pople coordinates (e.g., amplitude Q for six-membered rings: ~0.5 Å vs. ~1.2 Å in spiro systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
